molecular formula C25H22N2O5S B2601379 (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 892293-70-8

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

Cat. No.: B2601379
CAS No.: 892293-70-8
M. Wt: 462.52
InChI Key: OUFXLRMRRGDBSC-KQWNVCNZSA-N
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Description

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzo[c][1,2]thiazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzo[c][1,2]thiazine derivative and an ethyl 4-aminobenzoate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the benzo[c][1,2]thiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazines: Compounds with similar benzo[c][1,2]thiazine cores.

    Sulfonamides: Compounds containing sulfonamide groups.

    Aminobenzoates: Compounds with aminobenzoate moieties.

Uniqueness

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-32-25(29)19-12-14-20(15-13-19)26-16-23-24(28)21-10-6-7-11-22(21)27(33(23,30)31)17-18-8-4-3-5-9-18/h3-16,26H,2,17H2,1H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFXLRMRRGDBSC-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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